Methyl 3-(4-Ethynylphenyl)propanoate

Description

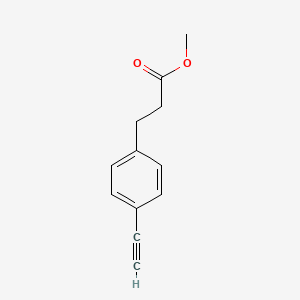

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-ethynylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h1,4-7H,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQLLXBBEQSUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068471-18-0 | |

| Record name | Methyl 3-(4-Ethynylphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-ethynylphenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-(4-ethynylphenyl)propanoate, a valuable building block in medicinal chemistry and materials science. The methodologies detailed herein are grounded in established chemical principles and supported by authoritative literature, ensuring a robust and reproducible workflow for researchers.

Introduction: The Significance of Arylalkynes

Arylalkynes, such as this compound, are pivotal structural motifs in a wide array of functional molecules. The presence of the terminal alkyne group offers a versatile handle for further chemical modifications, most notably through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as further cross-coupling reactions. This makes it an essential precursor for the synthesis of complex pharmaceutical intermediates, functional polymers, and molecular probes. The propanoate side chain can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical diversification or for modulating the pharmacokinetic properties of a target molecule.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of arylalkynes is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction proceeds under mild conditions and exhibits broad functional group tolerance, making it ideal for the synthesis of complex molecules.

A logical and field-proven synthetic approach to this compound involves a two-step sequence:

-

Sonogashira coupling of an appropriate aryl halide, such as Methyl 3-(4-iodophenyl)propanoate, with a protected acetylene source, typically ethynyltrimethylsilane (TMSA). The TMS group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

-

Deprotection of the resulting trimethylsilyl-protected alkyne to yield the desired terminal alkyne.

This strategy ensures a high-yielding and clean reaction.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Sonogashira Coupling of Methyl 3-(4-iodophenyl)propanoate with Ethynyltrimethylsilane

-

Rationale: This step introduces the protected alkyne moiety onto the aromatic ring. Methyl 3-(4-iodophenyl)propanoate is chosen as the starting material due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.

-

Procedure:

-

To a dry, argon-flushed Schlenk flask, add Methyl 3-(4-iodophenyl)propanoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and copper(I) iodide (CuI) (0.05 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq) via syringe.

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the TMS-protected intermediate.

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Rationale: The TMS protecting group is labile under basic conditions, allowing for a mild and selective deprotection to yield the terminal alkyne.

-

Procedure:

-

Dissolve the purified TMS-protected intermediate from Step 1 in methanol.

-

Add potassium carbonate (K₂CO₃) (2.0 eq).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure compound.

-

Characterization of this compound

A comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR (Proton NMR)

-

Expected Chemical Shifts (δ) and Multiplicities:

-

Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, corresponding to the ortho- and meta-protons on the benzene ring.

-

Alkynyl Proton: A singlet at approximately δ 3.1 ppm.

-

Propanoate Methylene Protons (-CH₂CH₂CO₂Me): Two triplets, one around δ 2.9 ppm (adjacent to the aromatic ring) and another around δ 2.6 ppm (adjacent to the carbonyl group).

-

Methyl Ester Protons (-CO₂CH₃): A singlet at approximately δ 3.7 ppm.

-

¹³C NMR (Carbon-13 NMR)

-

Expected Chemical Shifts (δ):

-

Carbonyl Carbon: δ ~173 ppm

-

Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.

-

Alkynyl Carbons: Two signals around δ 83 ppm and δ 77 ppm.

-

Methyl Ester Carbon: δ ~52 ppm

-

Propanoate Methylene Carbons: Two signals around δ 35 ppm and δ 30 ppm.

-

Table 1: Predicted NMR Data for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Ar-H (ortho to alkyne) | δ 7.4 ppm (d) | δ 132 ppm |

| Ar-H (meta to alkyne) | δ 7.2 ppm (d) | δ 128 ppm |

| ≡C-H | δ 3.1 ppm (s) | δ 77 ppm |

| Ar-C-≡ | - | δ 121 ppm |

| Ar-C-CH₂ | - | δ 140 ppm |

| ≡C-H | - | δ 83 ppm |

| -CH₂-Ar | δ 2.9 ppm (t) | δ 35 ppm |

| -CH₂-CO₂Me | δ 2.6 ppm (t) | δ 30 ppm |

| -CO₂CH₃ | δ 3.7 ppm (s) | δ 52 ppm |

| C=O | - | δ 173 ppm |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Expected Molecular Ion Peak (M⁺): For C₁₂H₁₂O₂, the expected monoisotopic mass is 188.0837 g/mol .

-

Expected Fragmentation Pattern:

-

Loss of the methoxy group (-OCH₃) to give a fragment at m/z 157.

-

Loss of the carbomethoxy group (-CO₂CH₃) to give a fragment at m/z 129.

-

Cleavage of the propanoate side chain to give a fragment corresponding to the ethynylphenyl cation at m/z 101.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is suitable for this non-polar molecule.

Table 2: Suggested HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

-

Rationale: A C18 column provides good retention for aromatic compounds. The gradient elution with an acetonitrile/water mobile phase allows for the efficient separation of the product from any starting materials or byproducts. Formic acid is added to improve peak shape. UV detection at 254 nm is suitable due to the aromatic nature of the analyte.

Characterization Workflow

An In-depth Technical Guide to Methyl 3-(4-ethynylphenyl)propanoate: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(4-ethynylphenyl)propanoate is a bifunctional organic molecule that has garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure incorporates a terminal alkyne, a versatile functional group amenable to a wide array of chemical transformations, and a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures, including pharmacologically active compounds and novel polymeric materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Physicochemical Properties

This compound is a low melting solid at room temperature. Key physicochemical properties are summarized in the table below. It is advisable to store the compound in a freezer at temperatures under -20°C in a dry, sealed container to prevent degradation.

| Property | Value | Source |

| CAS Number | 1068471-18-0 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | [2] |

| Molecular Weight | 188.22 g/mol | [2] |

| Appearance | Low melting solid | [3] |

| Boiling Point (Predicted) | 267.8 ± 23.0 °C | [3] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [3] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [4] |

Synthesis

The most common and efficient synthesis of this compound involves a two-step sequence starting from a halogenated phenylpropanoate derivative. This typically involves a Sonogashira coupling reaction with a protected acetylene source, followed by a deprotection step. A representative synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Sonogashira Coupling of Methyl 3-(4-iodophenyl)propanoate with Trimethylsilylacetylene [5][6]

-

To a solution of methyl 3-(4-iodophenyl)propanoate (1.0 eq) in a suitable solvent such as triethylamine (Et₃N) or a mixture of toluene and diisopropylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq) and copper(I) iodide (CuI) (0.04-0.10 eq).

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add trimethylsilylacetylene (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate, by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl Group [7]

-

Dissolve the purified Methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH).

-

Add a deprotecting agent. Common reagents for this purpose include tetra-n-butylammonium fluoride (TBAF) (1.1 eq) in THF or potassium carbonate (K₂CO₃) (2.0 eq) in methanol.[3][7]

-

Stir the reaction at room temperature and monitor by TLC.

-

Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (cm⁻¹) | MS (m/z) |

| δ 7.40 (d, 2H), 7.18 (d, 2H), 3.68 (s, 3H), 3.05 (s, 1H), 2.95 (t, 2H), 2.65 (t, 2H) | δ 173.1, 140.9, 132.2, 128.0, 121.3, 83.5, 77.5, 51.7, 35.5, 30.5 | 3290 (≡C-H), 2950 (C-H), 2108 (C≡C), 1735 (C=O), 1250 (C-O) | 188.08 (M⁺), 157.06, 129.07, 115.05 |

Chemical Reactivity

The chemical reactivity of this compound is dominated by its two primary functional groups: the terminal alkyne and the methyl ester.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

Caption: Click chemistry reaction of the terminal alkyne.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8][9]

-

In a reaction vessel, dissolve this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.0 eq) in a suitable solvent system, such as a mixture of t-butanol and water.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

-

Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,4-disubstituted 1,2,3-triazole product by flash column chromatography or recrystallization.

The terminal alkyne can also participate in other coupling reactions such as the Sonogashira coupling with aryl or vinyl halides, providing a route to more complex conjugated systems.

Reactions of the Methyl Ester

The methyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

Caption: Hydrolysis of the methyl ester to a carboxylic acid.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis (Saponification) [10]

-

Dissolve this compound (1.0 eq) in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5-3.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.

-

Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-(4-ethynylphenyl)propanoic acid can be purified by recrystallization or flash column chromatography if necessary.

Applications

The dual functionality of this compound makes it a valuable intermediate in several areas:

-

Drug Discovery: The ethynyl group serves as a handle for attaching the molecule to other fragments via click chemistry, a powerful tool in fragment-based drug discovery and the synthesis of bioactive molecules. The propanoate moiety can be hydrolyzed to the corresponding carboxylic acid, which can mimic a phosphate group or serve as a point of attachment for further derivatization.

-

Materials Science: The terminal alkyne allows for the incorporation of this molecule into polymers through polymerization reactions or by grafting it onto surfaces. This can be used to modify the properties of materials, for instance, to introduce specific functionalities or to create cross-linked networks.

-

Organic Synthesis: As a bifunctional building block, it allows for the sequential or orthogonal functionalization of the alkyne and ester groups, enabling the synthesis of complex target molecules with a high degree of control.

Conclusion

This compound is a versatile and valuable building block in modern organic chemistry. Its straightforward synthesis and the orthogonal reactivity of its terminal alkyne and methyl ester functionalities provide a powerful platform for the construction of a diverse range of molecular structures. This guide has provided a detailed overview of its properties, synthesis, and reactivity, which should serve as a valuable resource for researchers and scientists in various disciplines.

References

-

Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521. [Link]

-

Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

YouTube. (2021, September 6). NMR spectrum of methyl propanoate | Learning Science. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here... | Study Prep. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

YouTube. (2022, June 18). Silyl group deprotection by TBAF solution. Retrieved from [Link]

-

Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses, 99, 53-67. [Link]

-

Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Moodle@Units. (n.d.). Cu-Catalyzed AziderAlkyne Cycloaddition. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C12H12O2, 1 gram. Retrieved from [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

- Google Patents. (n.d.). US5508455A - Hydrolysis of methyl esters for production of fatty acids.

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

-

Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 24(10), 1595–1606. [Link]

-

PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-methylthiopropionate. Retrieved from [Link]

-

Amazon S3. (n.d.). Acetylenic & Alkynyl Silanes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(7), 2497-2511. [Link]

Sources

- 1. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of Methyl 3-(4-ethynylphenyl)propanoate: A Technical Guide

Introduction

Methyl 3-(4-ethynylphenyl)propanoate is a bifunctional organic molecule incorporating a terminal alkyne and a methyl ester moiety. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. The ethynyl group offers a versatile handle for coupling reactions such as Sonogashira, click chemistry, and polymerization, while the propanoate chain provides a flexible linker and the methyl ester allows for further functional group transformations.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for researchers to verify its synthesis, assess its purity, and to follow its transformations in subsequent chemical reactions. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of fundamental spectroscopic principles and comparative data from analogous structures, designed to serve as a practical reference for scientists and professionals in the field.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.40 | d | 2H | Ar-H | Protons on the aromatic ring ortho to the ethynyl group, deshielded by the alkyne's magnetic anisotropy. |

| ~7.20 | d | 2H | Ar-H | Protons on the aromatic ring ortho to the propanoate chain. |

| ~3.68 | s | 3H | -OCH₃ | Singlet for the methyl ester protons, with a characteristic chemical shift. |

| ~3.05 | t | 2H | -CH₂-Ar | Triplet for the benzylic protons, coupled to the adjacent methylene group. |

| ~2.65 | t | 2H | -CH₂-CO | Triplet for the methylene protons alpha to the carbonyl group, coupled to the benzylic protons. |

| ~3.09 | s | 1H | ≡C-H | Singlet for the terminal alkyne proton, with a characteristic downfield shift. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.0 | C=O | Carbonyl carbon of the ester group, typically in this downfield region. |

| ~140.0 | Ar-C | Quaternary aromatic carbon attached to the propanoate chain. |

| ~132.0 | Ar-CH | Aromatic carbons ortho to the ethynyl group. |

| ~128.0 | Ar-CH | Aromatic carbons ortho to the propanoate chain. |

| ~121.0 | Ar-C | Quaternary aromatic carbon attached to the ethynyl group. |

| ~83.5 | ≡C- | Internal alkyne carbon. |

| ~77.5 | ≡CH | Terminal alkyne carbon. |

| ~51.5 | -OCH₃ | Methyl carbon of the ester. |

| ~35.0 | -CH₂-Ar | Benzylic carbon. |

| ~30.0 | -CH₂-CO | Carbon alpha to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the alkyne, ester, and aromatic functionalities.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates, or as a dilute solution in a solvent like carbon tetrachloride (CCl₄).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹). Acquire and average multiple scans to improve the signal-to-noise ratio.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 | Strong, Sharp | ≡C-H | C-H stretch of the terminal alkyne.[1][2][3][4][5] |

| ~3100-3000 | Medium | Ar-H | C-H stretch of the aromatic ring. |

| ~2950 | Medium | C-H | C-H stretch of the aliphatic chain. |

| ~2110 | Medium, Sharp | C≡C | C≡C stretch of the terminal alkyne.[1][2][3] |

| ~1735 | Strong | C=O | C=O stretch of the saturated ester.[1][2] |

| ~1600, ~1500 | Medium | C=C | C=C stretches of the aromatic ring. |

| ~1250-1000 | Strong | C-O | C-O stretches of the ester group. |

| ~830 | Strong | Ar-H | Out-of-plane C-H bend for a 1,4-disubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule, typically performed at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).

Predicted Mass Spectrum

The molecular formula of this compound is C₁₂H₁₂O₂, with a molecular weight of 188.22 g/mol . The high-resolution mass spectrum should show the molecular ion peak ([M]⁺˙) at m/z 188.0837.

Predicted Fragmentation Pattern:

Figure 2: Proposed key fragmentation pathways for this compound.

Table of Predicted Key Fragments:

| m/z | Proposed Fragment | Loss |

| 188 | [C₁₂H₁₂O₂]⁺˙ | Molecular Ion |

| 157 | [M - OCH₃]⁺ | Loss of a methoxy radical. |

| 129 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 115 | [C₉H₇]⁺ | Tropylium-like ion resulting from benzylic cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion from further fragmentation. |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation. |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, while the IR spectrum confirms the presence of the key alkyne and ester functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern that can be used to confirm the compound's identity. This guide serves as a valuable resource for researchers working with this versatile building block, enabling them to confidently identify and characterize it in their synthetic endeavors.

References

- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

- 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- 12.8 Infrared Spectra of Some Common Functional Groups. (2023). OpenStax.

- 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I.

- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

- Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 3-Phenylpropanoic Anhydride. Benchchem.

- 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Applications of CAS 1068471-18-0: A Key Building Block in Medicinal Chemistry

For researchers, medicinal chemists, and professionals in drug development, the strategic use of versatile chemical building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. One such building block is Methyl 3-(4-ethynylphenyl)propanoate , registered under CAS number 1068471-18-0. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most importantly, its application as a key intermediate in the construction of complex, biologically active molecules.

Introduction to this compound (CAS 1068471-18-0)

This compound is an aromatic organic compound characterized by a terminal alkyne group and a methyl ester functional group. These features make it a valuable synthon in organic chemistry, particularly for carbon-carbon bond-forming reactions. The terminal alkyne is amenable to a variety of coupling reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"), while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

| Property | Value |

| CAS Number | 1068471-18-0 |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available substituted benzene derivative. A common and efficient route involves the Sonogashira coupling of a protected alkyne with an aryl halide, followed by deprotection.

Representative Synthetic Protocol

A plausible and commonly employed synthetic route is outlined below. This protocol is a representative example and may be optimized based on laboratory-specific conditions and available starting materials.

Step 1: Sonogashira Coupling of 4-iodophenylpropanoic acid with a protected alkyne

The synthesis commences with the palladium- and copper-catalyzed Sonogashira coupling of a suitable aryl halide, such as methyl 3-(4-iodophenyl)propanoate, with a protected terminal alkyne like trimethylsilylacetylene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes due to its stability and ease of removal.

Experimental Protocol:

-

To a solution of methyl 3-(4-iodophenyl)propanoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 equivalents).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the TMS-protected intermediate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is then removed to yield the terminal alkyne. This is typically achieved under mild basic conditions.

Experimental Protocol:

-

Dissolve the TMS-protected intermediate from Step 1 in a solvent such as methanol or a mixture of methanol and dichloromethane.

-

Add a mild base, such as potassium carbonate (2 equivalents) or a catalytic amount of a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting crude product, this compound, can be further purified by column chromatography if necessary.

Caption: General synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex and biologically active molecules. The terminal alkyne is a powerful handle for introducing the substituted phenylpropanoate moiety into a target scaffold.

Case Study: Synthesis of Novel Kinase Inhibitors

A notable application of CAS 1068471-18-0 is in the synthesis of potent and selective kinase inhibitors. A study published in the Journal of Medicinal Chemistry details the use of this building block in the development of novel inhibitors targeting specific kinases involved in cancer signaling pathways.

In this context, this compound serves as a key coupling partner in a Sonogashira reaction with a halogenated heterocyclic core, a common scaffold in kinase inhibitor design.

Caption: Application of CAS 1068471-18-0 in the synthesis of a bioactive molecule.

Exemplary Experimental Protocol (Sonogashira Coupling for Kinase Inhibitor Synthesis):

-

In a reaction vessel, combine the halogenated heterocyclic core (1 equivalent), this compound (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a copper(I) salt like CuI (0.1 equivalents).

-

Add a suitable solvent system, for example, a mixture of an aprotic polar solvent like dimethylformamide (DMF) and an amine base such as diisopropylethylamine (DIPEA).

-

De-gas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to a temperature ranging from 60 to 100 °C, depending on the reactivity of the substrates.

-

Monitor the reaction progress by LC-MS. The reaction is typically complete within 4-12 hours.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.

The resulting molecule can then undergo further functional group transformations, such as hydrolysis of the methyl ester to the carboxylic acid, to modulate its physicochemical properties and biological activity.

Rationale for Use in Medicinal Chemistry

The phenylpropanoate moiety introduced by this building block can serve several purposes in a drug candidate:

-

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions within the binding pocket of a biological target.

-

Vector for Further Functionalization: The ester group can be modified to introduce polar groups to improve solubility or to act as a handle for conjugation to other molecules.

-

Linker: The propanoate chain provides a flexible linker to position the phenyl ring optimally within a binding site.

Conclusion

This compound (CAS 1068471-18-0) is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis and the presence of a reactive terminal alkyne make it an ideal intermediate for the construction of complex molecular architectures, particularly in the field of drug discovery. The ability to efficiently introduce a substituted phenylpropanoate moiety via robust and high-yielding reactions like the Sonogashira coupling underscores its importance for researchers and scientists dedicated to the development of novel therapeutics.

References

- Journal of Medicinal Chemistry, 2011, vol. 54, # 19, p. 6691 - 6703.

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107(3), 874-922. [Link]

The Versatile Alkyne: A Technical Guide to Methyl 3-(4-ethynylphenyl)propanoate in Synthetic Chemistry

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis, the demand for versatile and strategically functionalized building blocks is perpetual. Methyl 3-(4-ethynylphenyl)propanoate (CAS No. 1068471-18-0) has emerged as a molecule of significant interest to researchers in medicinal chemistry, materials science, and beyond.[1] Its unique architecture, featuring a terminal alkyne, a phenyl ring, and a methyl propanoate chain, offers a trifecta of reactive handles and modifiable sites. This guide provides an in-depth exploration of this compound, from its synthesis to its application in key synthetic transformations, offering field-proven insights for professionals in drug development and chemical research.

The core value of this compound lies in the strategic placement of its functional groups. The terminal alkyne is a gateway to a wealth of powerful coupling reactions, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." The phenyl ring provides a rigid scaffold that can be further functionalized, while the methyl propanoate group offers a site for hydrolysis and subsequent amide bond formation or other ester manipulations, crucial for bioconjugation and the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1068471-18-0 | [1] |

| Molecular Formula | C₁₂H₁₂O₂ | PubChem |

| Molecular Weight | 188.22 g/mol | PubChem |

| Appearance | Inquire with supplier | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of the Building Block: A Strategic Two-Step Approach

A reliable and scalable synthesis of this compound is paramount for its widespread application. A common and efficient strategy involves a two-step sequence starting from the readily available methyl 3-(4-bromophenyl)propanoate. This approach leverages the power of palladium-catalyzed cross-coupling to introduce the alkyne moiety in a protected form, followed by a mild deprotection to unveil the reactive terminal alkyne.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Sonogashira Coupling of Methyl 3-(4-bromophenyl)propanoate with Trimethylsilylacetylene

-

Rationale: The Sonogashira coupling is a robust and versatile method for the formation of C(sp²)-C(sp) bonds.[2] Using a protected alkyne like trimethylsilylacetylene prevents unwanted side reactions of the terminal alkyne under the coupling conditions. The palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the reaction between the aryl bromide and the alkyne.[3]

-

Procedure:

-

To a solution of methyl 3-(4-bromophenyl)propanoate (1.0 eq) in a suitable solvent such as THF or DMF, add trimethylsilylacetylene (1.2-1.5 eq).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.05-0.10 eq).

-

Add a base, commonly a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to act as a scavenger for the generated HBr.

-

The reaction mixture is typically stirred at room temperature to 60 °C and monitored by TLC or GC-MS until the starting material is consumed.

-

Upon completion, the reaction is worked up by quenching with water or a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, methyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate, is then purified by column chromatography on silica gel.

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under mild conditions, making it an ideal choice for protecting terminal alkynes.[4][5][6] A variety of reagents can be employed, with potassium carbonate in methanol being a common and cost-effective method.[7] An even milder alternative involves the use of sodium ascorbate and copper sulfate.[4][5][6]

-

Procedure (using K₂CO₃/MeOH):

-

Dissolve the silylated intermediate (1.0 eq) in methanol.

-

Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃) (0.1-0.2 eq).

-

Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, this compound.

-

Key Applications in Organic Synthesis

The true power of this compound is realized in its application as a versatile building block. The terminal alkyne serves as a linchpin for constructing more complex molecular architectures.

Sonogashira Coupling: Forging Aryl-Alkyne Linkages

The terminal alkyne of this compound can readily participate in a second Sonogashira coupling reaction with various aryl or vinyl halides (or triflates). This allows for the straightforward synthesis of diarylacetylene derivatives, which are common motifs in pharmaceuticals and organic electronic materials.

Caption: Sonogashira coupling with the building block.

-

Causality in Experimental Design: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), copper(I) source (e.g., CuI), and base (e.g., Et₃N, piperidine) is critical for reaction efficiency and depends on the reactivity of the aryl halide. For instance, more reactive aryl iodides may proceed under milder conditions than less reactive aryl bromides. The amine base is not only a proton scavenger but also plays a role in the catalytic cycle.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Power of "Click" Chemistry

The terminal alkyne is a perfect reaction partner for azides in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[8] This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and tolerant of a wide range of functional groups, making it exceptionally valuable in drug discovery and bioconjugation.[9][10] The resulting 1,2,3-triazole ring is a stable and often biologically active scaffold.[9][11][12]

Caption: CuAAC or "Click" reaction schematic.

-

Self-Validating Protocol Design: A typical CuAAC protocol involves the in situ generation of the active Cu(I) catalyst from a Cu(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate.[13] This ensures a continuous supply of the active catalyst and circumvents the need to handle potentially unstable Cu(I) salts. The reaction is often performed in a variety of solvents, including aqueous mixtures, highlighting its biocompatibility.

Experimental Protocol: CuAAC with Benzyl Azide

-

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) in water.

-

To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC or LC-MS.

-

Upon completion, the product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent after dilution with water.

-

The crude product is then purified by recrystallization or column chromatography to yield the corresponding 1,4-disubstituted 1,2,3-triazole.

-

Polymerization: Crafting Functional Materials

The ethynyl group of this compound makes it a suitable monomer for polymerization, leading to the formation of poly(phenylacetylene) derivatives. These polymers are of interest in materials science due to their potential applications in electronics, optics, and as sensory materials. Rhodium-catalyzed polymerization of phenylacetylenes is a well-established method for producing stereoregular polymers with controlled molecular weights and low polydispersity.[14][15][16][17][18]

-

Mechanistic Insight: The polymerization often proceeds via a coordination-insertion mechanism, where the rhodium catalyst activates the alkyne monomer and facilitates its insertion into the growing polymer chain.[14] The presence of the methyl propanoate functionality on the monomer allows for the synthesis of functionalized polymers that can be further modified post-polymerization.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the arsenal of the modern synthetic chemist. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a reliable platform for the construction of complex molecules. The ability to readily engage in robust and high-yielding reactions like Sonogashira couplings and CuAAC makes it particularly valuable for generating libraries of compounds in drug discovery and for the development of novel functional materials. As the demand for sophisticated molecular architectures continues to grow, the utility of strategically designed building blocks like this compound is set to expand, paving the way for new innovations in science and technology.

References

-

Siddaraj, R., Ningegowda, R., Shivananju, N. S., & Priya, B. S. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

-

Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

- Echizen, K., et al. (2020). Well-Controlled Living Polymerization of Phenylacetylenes in Water: Synthesis of Water-Soluble Stereoregular Telechelic Poly(phenylacetylene)s.

- Masuda, T., et al. (1982). Polymerization of Phenylacetylenes. III. Structure and Properties of Poly(phenylacetylene)s Obtained by WCL6 or MoCl5. Macromolecules, 15(2), 234-238.

- Tabuchi, Y., et al. (2011). Living polymerization of phenylacetylenes catalyzed by cationic rhodium complexes bearing tetrafluorobenzobarrelene. Polymer Journal, 43, 51-57.

- Jiménez, M. V., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(8), 1163-1172.

- Angoy, M., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry.

- Kumar, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 4985.

- Collman, J. P., et al. (2009). Syntheses of Hemoprotein Models that can be Covalently Attached onto Electrode Surfaces by “Click” Chemistry. Journal of the American Chemical Society, 131(44), 16192–16201.

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

- Sharma, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 897941.

- Barluenga, J., et al. (2016). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.

- Orha, L., et al. (2016). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.

- Khan, I., et al. (2014).

- Asif, M. (2024). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. Tetrahedron, 162, 134122.

- Padilla-Montoya, M. I., et al. (2006).

- Kádár, Z., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. ChemRxiv.

- Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.

- Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 318–329.

- Horváth, M., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. RSC Advances, 10(42), 25036–25043.

- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).

- Straub, B. F. (2014). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 10, 2835–2850.

- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1007421.

- Li, S., et al. (2025). Structure–Property Relationships of Renewable Ternary Polyesters Derived from Vanillin-Based Methyl Ester, Aliphatic Diacids, and Phenol Ether-Based Diols.

-

PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. National Institutes of Health. [Link]

-

PubChem. (n.d.). Methyl 3-amino-3-(4-fluorophenyl)-propionate. National Institutes of Health. [Link]

Sources

- 1. 1068471-18-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses of Hemoprotein Models that can be Covalently Attached onto Electrode Surfaces by “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Click Chemistry [organic-chemistry.org]

- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. research.tcu.ac.jp [research.tcu.ac.jp]

- 17. Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(4-ethynylphenyl)propanoate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Methyl 3-(4-ethynylphenyl)propanoate, a molecule of interest for researchers, scientists, and drug development professionals. By synthesizing fundamental chemical principles with field-proven methodologies, this document offers a predictive solubility profile, outlines potential degradation pathways, and provides detailed protocols for empirical determination of these critical physicochemical parameters. This guide is intended to serve as a foundational resource for the effective handling, formulation, and development of this and structurally related compounds.

Introduction

This compound is a bifunctional organic molecule incorporating a terminal alkyne and a methyl ester separated by a phenylpropanoate backbone. The presence of both a reactive ethynyl group and a hydrolyzable ester moiety dictates its chemical behavior and necessitates a thorough understanding of its solubility and stability for any application in research and development, particularly in the pharmaceutical sciences. The terminal alkyne offers a versatile handle for further chemical modification via reactions such as "click" chemistry, while the ester group can influence pharmacokinetic properties. This guide provides an in-depth examination of these characteristics to facilitate its use in a laboratory and developmental setting.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 1068471-18-0 | [] |

| Molecular Formula | C₁₂H₁₂O₂ | [] |

| Molecular Weight | 188.22 g/mol | [] |

| Predicted Density | 1.06 ± 0.1 g/cm³ | [2] |

| Predicted XlogP | 2.6 | [3] |

| Appearance | Low melting solid, Light yellow | [2] |

| Storage Conditions | Sealed in dry, Store in freezer, under -20°C | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[4] The structure of this compound, with its aromatic ring and ester functionality, suggests a degree of lipophilicity, while the polar ester group can interact with polar solvents.

Predicted Solubility

Based on the principle of "like dissolves like," this compound is predicted to exhibit good solubility in a range of common organic solvents and limited solubility in aqueous media. The predicted XlogP of 2.6 further suggests a preference for more lipophilic environments.[3]

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and esters (e.g., ethyl acetate). Aromatic solvents like toluene are also likely to be effective.

-

Moderate Solubility: Expected in lower alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone).

-

Low to Insoluble: Predicted to be poorly soluble in water and non-polar aliphatic hydrocarbons such as hexane.

For a practical estimation, the solubility of a close structural analog, Methyl 3-phenylpropanoate, provides valuable insight. It is reported to be soluble in DMSO at 100 mg/mL and in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline at ≥ 2.5 mg/mL.[5] Given the addition of the ethynyl group, which slightly increases polarity, the solubility of this compound is expected to be in a similar range.

Experimental Determination of Solubility

To obtain definitive solubility data, both thermodynamic and kinetic solubility assessments are recommended.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.[4]

Protocol: Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a multi-well plate.

-

Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or visual inspection.

-

Quantification: After an incubation period, filter or centrifuge the samples and quantify the concentration of the compound remaining in the solution by HPLC-UV or LC-MS/MS.

Diagram: Solubility Determination Workflow

Caption: Potential degradation pathways for this compound.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. [6]These studies involve subjecting the compound to conditions more severe than those it would encounter during storage. [7] Protocol: Forced Degradation Study

A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile) should be prepared and subjected to the following stress conditions:

-

Acidic Hydrolysis:

-

Condition: 0.1 M HCl at 60°C for 24 hours.

-

Procedure: Mix the stock solution with 0.1 M HCl and heat. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature for 4 hours.

-

Procedure: Mix the stock solution with 0.1 M NaOH. At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature for 24 hours.

-

Procedure: Mix the stock solution with 3% hydrogen peroxide. At specified time points, withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Condition: 80°C for 48 hours (solid state and in solution).

-

Procedure: Store the solid compound and a solution of the compound at 80°C. At specified time points, dissolve the solid or dilute the solution and analyze by HPLC.

-

-

Photostability:

-

Condition: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Procedure: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze all samples by HPLC after the exposure period.

-

Analytical Approach:

A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent compound from all significant degradation products. A diode array detector (DAD) is useful for assessing peak purity. Mass spectrometry (LC-MS) is invaluable for the identification of the degradation products.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The predictive data, based on its chemical structure and comparison with analogs, suggests good solubility in common organic solvents and potential instability under hydrolytic, oxidative, and photolytic stress. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to empirically determine these critical parameters. A thorough characterization of the solubility and stability of this molecule is paramount for its successful application in any scientific endeavor.

References

-

University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-phenylpropionate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-nitrophenyl)propanoate. Retrieved from [Link]

-

ACS Publications. (2012). In Silico Prediction of Aqueous Solubility Using Simple QSPR Models: The Importance of Phenol and Phenol-like Moieties. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

MDPI. (2023). Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H12O2). Retrieved from [Link]

-

PubMed. (2013). Formation of an alkyne during degradation of metal-alkylidyne complexes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (2018). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

ResearchGate. (2011). Forced degradation studies during pharmaceutical development. Retrieved from [Link]

-

ChemBK. (2024). Methyl 3-phenylpropanoate. Retrieved from [Link]

-

ResearchGate. (2018). Predicting aqueous solubility by QSPR modeling. Retrieved from [Link]

-

ResearchGate. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. Retrieved from [Link]

-

PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

-

PubMed. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. Retrieved from [Link]

-

ResearchGate. (2007). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

ResearchGate. (2024). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Retrieved from [Link]

-

LHEP. (2023). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Retrieved from [Link]

-

JETIR. (2019). recent trends of stability study of pharmaceutical dosage forms and its self life – a review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

-

MDPI. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved from [Link]

-

ResearchGate. (2022). Recent breakthroughs in the stability testing of pharmaceutical compounds. Retrieved from [Link]

-

ResearchGate. (2015). Photocatalytic degradation of methyl parathion: Reaction pathways and intermediate reaction products. Retrieved from [Link]

-

PubMed. (2007). Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes. Retrieved from [Link]

-

ResearchGate. (2007). Mechanistic Studies of the Photocatalytic Degradation of Methyl Green: An Investigation of Products of the Decomposition Processes. Retrieved from [Link]

-

ACS Publications. (2024). Bovine Serum Albumin-Functionalized Hyperbranched Polyamidoamine Dendrimers (BSA@PAMAM) for GSH-Responsive Bacteriostasis. ACS Applied Bio Materials. Retrieved from [Link]

-

MDPI. (2024). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. Retrieved from [Link]

-

ResearchGate. (2010). Atmospheric degradation of 3-methylfuran: Kinetic and products study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Excited‐State Basicity Diverts the Site‐Selectivity of Aromatic Deuteration: Application to the Late‐Stage Labeling of Pharmaceuticals. Retrieved from [Link]

-

MDPI. (2023). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Retrieved from [Link]

-

PubMed. (2024). Elucidating the effects of isoelectronic atomic substitution on the excited-state dynamics and reactivity of aromatic compounds. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(4-bromophenyl)propanoate. Retrieved from [Link]

Sources

- 2. This compound CAS#: 1068471-18-0 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C12H12O2) [pubchemlite.lcsb.uni.lu]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unlocking New Vistas in Drug Discovery: A Technical Guide to the Medicinal Chemistry Applications of Methyl 3-(4-ethynylphenyl)propanoate

Abstract

Methyl 3-(4-ethynylphenyl)propanoate emerges as a molecule of significant interest at the crossroads of modern medicinal chemistry. Its unique structural architecture, featuring a terminal alkyne, a phenylpropanoate core, and a methyl ester, presents a triumvirate of functionalities poised for strategic exploitation in drug discovery and development. This technical guide provides an in-depth exploration of the potential applications of this versatile building block. We will delve into its strategic utility in the rapid generation of diverse compound libraries via 'click' chemistry, its potential as a pharmacophore for targeted therapies, particularly in kinase inhibition, and its role as a bioisosteric replacement for established pharmacophores. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational insights and detailed experimental protocols to empower the scientific community to harness the full potential of this promising chemical entity.

Introduction: The Strategic Importance of Multifunctional Scaffolds

The pursuit of novel therapeutics is an intricate dance between chemical innovation and biological understanding. The efficiency of this process is often dictated by the strategic design of molecular starting points. This compound (Figure 1) represents a compelling example of a multifunctional scaffold, a chemical entity deliberately designed with several reactive or interactive moieties. Each component of this molecule offers a distinct advantage to the medicinal chemist, making it a powerful tool for accelerating the drug discovery pipeline.

Figure 1. Chemical Structure of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | BOC Sciences[1] |

| CAS Number | 1068471-18-0 | BOC Sciences[1] |

| Molecular Formula | C12H12O2 | BOC Sciences[1] |

| Molecular Weight | 188.22 g/mol | BOC Sciences[1] |

| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)C#C | BOC Sciences[1] |

The core phenylpropanoate structure is a well-established pharmacophore found in a variety of clinically successful drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[2][3] This scaffold has demonstrated a wide range of biological activities, including anticancer and antidiabetic properties.[4][5] The terminal alkyne is a highly versatile functional group in modern medicinal chemistry. It serves as a critical "warhead" for covalent inhibitors and is the cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction.[6][7] Finally, the methyl ester provides a handle for further chemical modification or can influence the pharmacokinetic profile of the molecule.

This guide will systematically unpack the potential of this compound, providing a scientific rationale for its application in key areas of drug discovery and offering detailed, actionable experimental protocols.

Synthesis of this compound: A Practical Approach

The reliable and scalable synthesis of a key building block is paramount for its widespread adoption in medicinal chemistry programs. A robust synthetic route to this compound can be achieved through a two-step sequence involving a Sonogashira coupling followed by a desilylation reaction. This approach offers high yields and functional group tolerance.

Synthetic Workflow

The proposed synthetic pathway is outlined below. The initial step involves the palladium-catalyzed Sonogashira coupling of a commercially available starting material, Methyl 3-(4-bromophenyl)propanoate, with a protected alkyne, such as trimethylsilylacetylene. The subsequent removal of the trimethylsilyl protecting group yields the desired terminal alkyne.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Click Chemistry [organic-chemistry.org]

An In-Depth Technical Guide to Methyl 3-(4-ethynylphenyl)propanoate as a Bioorthogonal Chemical Reporter